"Octahydroindolizine-2-carboxamide structure elucidation"
"Octahydroindolizine-2-carboxamide structure elucidation"
Title: Structural Elucidation of Octahydroindolizine-2-carboxamide: A Multidimensional Analytical Framework
Executive Summary:
The structural elucidation of octahydroindolizine-2-carboxamide presents a complex stereochemical challenge defined by three variable centers: the bridgehead carbon (C8a), the bridgehead nitrogen (N4), and the substituent-bearing carbon (C2). This guide outlines a rigorous, self-validating analytical workflow to distinguish between the cis- and trans-fused diastereomers and determine the absolute configuration of the carboxamide substituent. The methodology integrates Bohlmann band analysis (IR), scalar coupling constants (
The Stereochemical Challenge
The octahydroindolizine (indolizidine) scaffold consists of a pyrrolidine ring fused to a piperidine ring. The presence of a carboxamide group at position 2 introduces multiple stereoisomeric possibilities.
Numbering Convention: For this guide, we utilize the standard IUPAC numbering for the indolizine skeleton:
-
Positions 1-3: Pyrrolidine ring (excluding bridgeheads).
-
Position 4: Bridgehead Nitrogen.
-
Positions 5-8: Piperidine ring.
-
Position 8a: Bridgehead Carbon.
Isomer Landscape:
-
Ring Fusion: The N4-C8a junction can adopt a trans-fusion (rigid, H-8a and N-lone pair anti-periplanar) or a cis-fusion (flexible, two conformers in equilibrium).
-
Substituent Orientation: The 2-carboxamide group can be syn or anti relative to the bridgehead hydrogen (H-8a).
-
Amide Rotamers: The
bond exhibits restricted rotation, often resulting in signal doubling in NMR spectra at ambient temperature.
Synthetic Route & Precursor Analysis[1][2][3]
Understanding the synthesis informs the impurity profile. A common route involves the cyclization of 2-substituted pyridines or pyrroles followed by hydrogenation.
-
Implication: Hydrogenation of indolizines often yields the thermodynamically stable trans-fused isomer, but kinetic cis-products are common if the catalyst is hindered.
-
Checkpoint: Before advanced NMR, verify elemental composition to rule out incomplete reduction (e.g., enamide intermediates).
Primary Structural Confirmation (MS & IR)
This phase establishes connectivity and provides the first clue regarding ring fusion.
Mass Spectrometry (HRMS)[4][5]
-
Technique: ESI-TOF or Orbitrap.
-
Target:
and . -
Diagnostic Fragmentation: Indolizidines typically undergo Retro-Diels-Alder (RDA) cleavage. Look for loss of the piperidine ring fragment or
-cleavage adjacent to the amide.
Infrared Spectroscopy (IR) - The "Bohlmann" Check
This is a critical, often overlooked screening step.
-
Trans-Fusion Marker: Trans-fused indolizidines possess C-H bonds anti-periplanar to the nitrogen lone pair. This orbital interaction weakens the C-H bond, resulting in Bohlmann bands —distinct absorptions in the 2700–2800 cm
region. -
Cis-Fusion: Typically lacks these bands or shows them very weakly due to the absence of the specific anti-periplanar geometry.
-
Amide Bands: Confirm Amide I (
, ~1650-1690 cm ) and Amide II ( , ~1550 cm ).
Advanced NMR Spectroscopy: The Elucidation Core
This section details the logic for assigning relative stereochemistry.
A. Conformational Analysis (1H NMR)
-
Solvent Choice: Use
or . Avoid acidic solvents ( with TFA) or protic solvents that H-bond strongly to the lone pair, as they can shift the conformational equilibrium and suppress Bohlmann effects. -
H-8a Chemical Shift: In trans-fused systems, H-8a is often shielded (
1.5 - 2.5 ppm) due to the anisotropy of the anti-periplanar lone pair. In cis-systems, it is typically deshielded ( > 3.0 ppm).
B. Relative Stereochemistry (NOESY/ROESY)
This is the definitive method for assigning the C2-position relative to the bridgehead.
-
Experiment: 2D NOESY (Mixing time: 500-800 ms).
-
Key Correlations:
-
Trans-Fusion Confirmation: Look for NOE between H-8a and axial protons on the piperidine ring (H-6ax, H-8ax). Absence of NOE between H-8a and the lone pair side is implied.
-
C2-Configuration:
-
If H-2 shows NOE to H-8a: The carboxamide is on the opposite face (anti to bridgehead H).
-
If H-2 shows NOE to H-6ax/H-8ax (in trans-fusion): H-2 is axial, placing the carboxamide equatorial.
-
-
C. Variable Temperature (VT) NMR
-
Issue: Broadening or doubling of peaks due to amide rotamers.
-
Protocol: Acquire spectra at elevated temperature (e.g., 50°C or 323 K) in DMSO-
or Toluene- to coalesce rotamers into time-averaged signals, simplifying -coupling analysis.
Data Visualization & Logic Flow
Diagram 1: Stereochemical Decision Matrix
Caption: Decision matrix for assigning ring fusion and substituent stereochemistry based on IR and NOE data.
Experimental Protocols
Protocol 1: NMR Sample Preparation for Stereochemical Assignment
Objective: Maximize resolution of scalar couplings and preserve conformational integrity.
-
Mass Balance: Weigh ~5-10 mg of purified compound.
-
Solvent: Dissolve in 0.6 mL
(neutralized over basic alumina if acid sensitivity is suspected).-
Note: If the sample is a salt (e.g., HCl salt), free-base it using
extraction before NMR. Salts protonate the nitrogen, eliminating the lone pair anisotropy and Bohlmann bands.
-
-
Acquisition:
-
1H NMR: 64 scans, relaxation delay (
) > 2s. -
NOESY: Phase-sensitive, mixing time 600 ms.
-
HSQC: To assign carbon-proton pairs (distinguish
from ).
-
Protocol 2: Chiral HPLC Method Development
Objective: Determine Enantiomeric Excess (ee) or separate enantiomers.
-
Column: Polysaccharide-based chiral columns (e.g., Chiralpak AD-H or OD-H).
-
Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% Diethylamine (DEA).
-
Causality: DEA is mandatory to suppress peak tailing caused by the basic tertiary amine of the indolizidine.
-
-
Detection: UV at 210 nm (amide absorption).
Summary of Diagnostic Signals
| Feature | Trans-Fused Isomer | Cis-Fused Isomer |
| IR (2700-2800 cm | Strong Bohlmann Bands | Absent / Weak |
| 13C NMR (C-8a) | Shielded ( | Deshielded ( |
| 1H NMR (H-8a) | Shielded ( | Deshielded ( |
| NOE Correlation | H-8a | H-8a |
References
-
Lazzaroni, R., & Settambolo, R. (2011).[1] Synthesis of indolizidines from optically pure
-amino acids via stereocontrolled rhodium-catalyzed hydroformylation of N-allylpyrroles.[1] Chirality, 23(9), 730-735. Link -
Michael, J. P. (2008). Indolizidine and quinolizidine alkaloids. Natural Product Reports, 25(1), 139-165. Link
-
Bohlmann, F. (1958). Zur Konfigurationsbestimmung von Chinolizidin-Derivaten. Chemische Berichte, 91(10), 2157-2167. (Foundational text on Bohlmann Bands). Link
-
BenchChem Technical Support. (2025). A Technical Guide to the Structural Elucidation of Octahydroindolizine Derivatives. Link
-
PubChem. (2025).[2][3] Octahydroindolizine Compound Summary. Link
Sources
- 1. Synthesis of indolizidines from optically pure α-amino acids via stereocontrolled rhodium-catalyzed hydroformylation of N-allylpyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indolizidine | C8H15N | CID 26136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Octahydroindolizine, (R)-(-)- | C8H15N | CID 637981 - PubChem [pubchem.ncbi.nlm.nih.gov]
